molecular formula C11H11NO B107952 2,6-Dimethylquinolin-4-ol CAS No. 15644-82-3

2,6-Dimethylquinolin-4-ol

Cat. No.: B107952
CAS No.: 15644-82-3
M. Wt: 173.21 g/mol
InChI Key: LSWRRPBOJDRHSV-UHFFFAOYSA-N
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Description

2,6-Dimethylquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by the presence of two methyl groups at positions 2 and 6, and a hydroxyl group at position 4 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .

Another method involves the use of activated alkynes and arylamines. This reaction proceeds through a series of steps, including iodination, Kornblum oxidation, Povarov reaction, and aromatization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

2,6-Dimethylquinolin-4-ol has garnered interest in various scientific research fields due to its unique properties:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

2,6-Dimethylquinolin-4-ol can be compared with other quinoline derivatives to highlight its uniqueness:

The unique positioning of the methyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

2,6-Dimethylquinolin-4-ol (DMQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H11NOC_{11}H_{11}NO and a molecular weight of 175.21 g/mol. Its structure consists of a quinoline ring system with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This arrangement enhances its reactivity and biological properties, making it a subject of interest in various fields.

PropertyValue
Molecular FormulaC₁₁H₁₁NO
Molecular Weight175.21 g/mol
Chemical StructureChemical Structure

Antimicrobial Properties

Research indicates that DMQ exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In a study assessing antibacterial activity, DMQ demonstrated comparable effectiveness to standard antibiotics such as ciprofloxacin . The compound's mechanism may involve disruption of bacterial DNA replication or interference with enzyme activity critical for bacterial survival.

Anticancer Activity

DMQ has also been investigated for its anticancer properties . Its structural similarity to other quinolinols suggests potential interactions with DNA and specific enzymes involved in cancer cell proliferation. Preliminary studies indicate that DMQ may inhibit cell growth in various cancer cell lines, although further research is needed to elucidate the specific pathways involved .

The biological activity of DMQ can be attributed to several mechanisms:

  • DNA Interaction : Similar to other quinolinols, DMQ may intercalate into DNA, disrupting its structure and function, which can lead to inhibited cell proliferation.
  • Enzyme Inhibition : DMQ has been shown to inhibit specific enzymes such as topoisomerases, which are essential for DNA replication and transcription .
  • Chelation of Metal Ions : The compound's hydroxyl group may facilitate chelation of divalent metal ions (e.g., Mg²⁺), which are crucial for bacterial enzyme function .

Case Studies and Research Findings

Several studies have highlighted the biological activities of DMQ:

  • A study published in Journal of Heterocyclic Chemistry reported that derivatives of DMQ exhibited significant antibacterial activity against clinical strains comparable to ciprofloxacin .
  • Research focused on the synthesis and evaluation of DMQ derivatives indicated promising results in terms of anticancer activity, warranting further exploration into their therapeutic potential.

Properties

IUPAC Name

2,6-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWRRPBOJDRHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935449
Record name 2,6-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15644-82-3
Record name 15644-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,6-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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